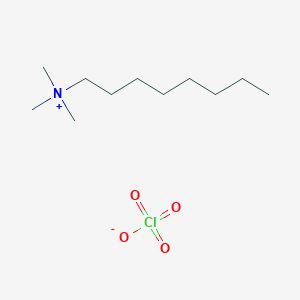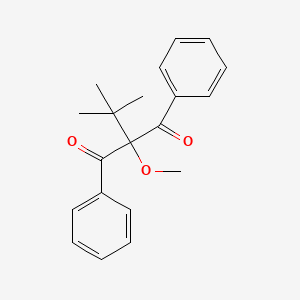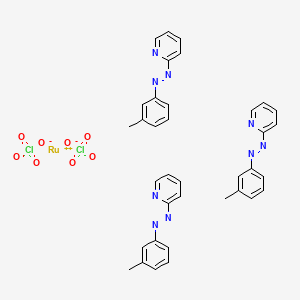
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium center coordinated to a diazene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor with the appropriate diazene ligand. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. Common solvents used in the synthesis include dichloromethane and acetonitrile. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often leading to changes in the coordination environment of the ruthenium center.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often require the presence of a suitable nucleophile or electrophile, depending on the nature of the ligand being substituted.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can result in the formation of new coordination compounds with different ligands.
科学研究应用
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: Due to its unique electronic properties, the compound is studied for potential use in the development of advanced materials, such as conductive polymers and molecular electronics.
Biological Studies:
Industrial Applications: The compound’s catalytic properties make it a candidate for use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate exerts its effects involves the coordination of the diazene ligand to the ruthenium center. This coordination alters the electronic properties of the ruthenium, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);chloride
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);nitrate
- (3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);sulfate
Uniqueness
(3-Methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate is unique due to the presence of the diperchlorate anion, which can influence the compound’s solubility, stability, and reactivity. This distinguishes it from similar compounds with different counterions, which may exhibit different chemical and physical properties.
属性
CAS 编号 |
139242-61-8 |
|---|---|
分子式 |
C36H33Cl2N9O8Ru |
分子量 |
891.7 g/mol |
IUPAC 名称 |
(3-methylphenyl)-pyridin-2-yldiazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C12H11N3.2ClHO4.Ru/c3*1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13-12;2*2-1(3,4)5;/h3*2-9H,1H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI 键 |
WQPPMCILGVLGDJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.CC1=CC(=CC=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



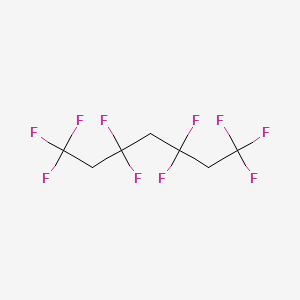
![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)
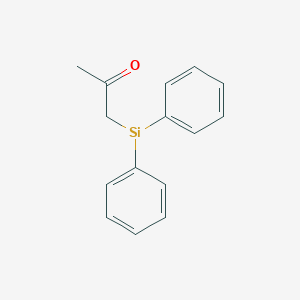
chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![5-[(Furan-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14270545.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![12-[4-(1-Hydroxyethyl)phenoxy]dodecyl 4-benzoylbenzoate](/img/structure/B14270548.png)
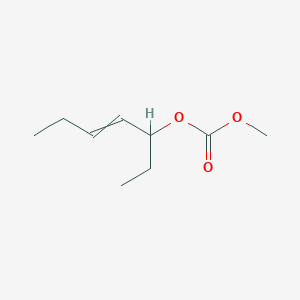
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![3-[3-(Dimethylcarbamoylamino)-4,5-diethyl-2-methylphenyl]-1,1-dimethylurea](/img/structure/B14270568.png)
